molecular formula C16H12F2N2O2 B2386056 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921543-98-8

3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2386056
CAS RN: 921543-98-8
M. Wt: 302.281
InChI Key: KVGMEJZVIAUUCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a 3,3-disubstituted isoindolinone, which is structurally similar to DfMOI, has been described in the literature . This involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . The reaction conditions are mild and good isolated yields were obtained .


Molecular Structure Analysis

The molecular structure of DfMOI is composed of a γ-lactam fused with the benzene ring and can be either unsubstitified, or mono- or di-substituted in 3-position . The construction of a quaternary carbon is generally more challenging .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DfMOI include the Krapcho decarboxylation of malonate dimethylesters . This reaction is convenient as the methyl acetate derivative is directly obtained under mild conditions .

Scientific Research Applications

3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and phosphodiesterases (PDEs). These enzymes play critical roles in various biological processes, including gene expression, cell proliferation, and differentiation. Therefore, this compound has been investigated for its potential therapeutic applications in cancer, inflammatory diseases, and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is its potent inhibitory activity against various enzymes. This makes it an attractive candidate for therapeutic applications in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo. Therefore, various formulations and delivery methods need to be developed to overcome this limitation.

Future Directions

There are several future directions for the research on 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide. One of the directions is to investigate its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Another direction is to develop novel formulations and delivery methods to improve its solubility and bioavailability. Furthermore, the development of selective inhibitors for specific enzymes can lead to more targeted and effective therapies. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its efficacy and safety in vivo.
Conclusion
In conclusion, this compound is a promising compound with potent inhibitory activity against various enzymes. Its potential therapeutic applications in various diseases and its biochemical and physiological effects make it an attractive candidate for further research. The development of novel formulations and delivery methods and the investigation of its pharmacokinetics and pharmacodynamics can lead to more effective and targeted therapies in the future.

Synthesis Methods

The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves the reaction of 3,4-difluoroaniline with 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds at room temperature and yields the desired product in good yield and purity.

properties

IUPAC Name

3,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMEJZVIAUUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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